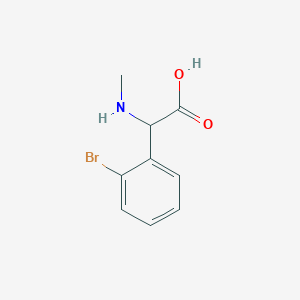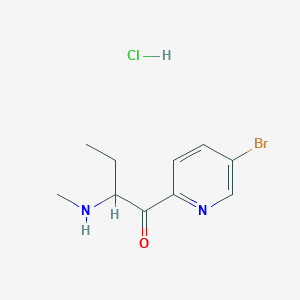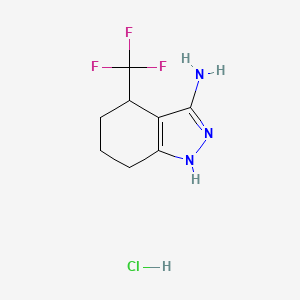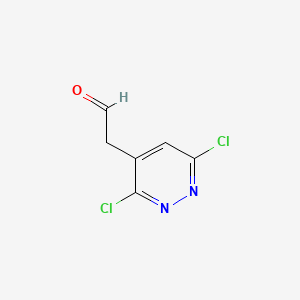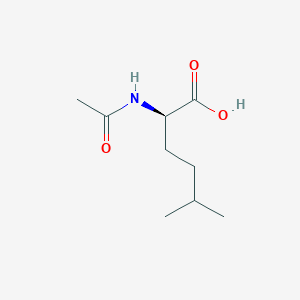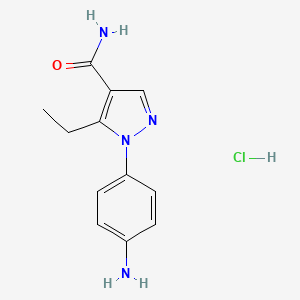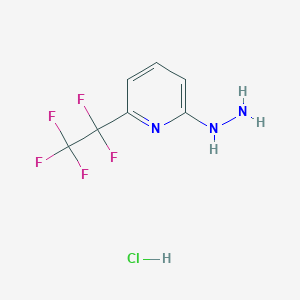
2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds . In biology, it has been studied for its potential role in enzyme function analysis and as a probe for detecting heavy metals in environmental and biological samples . In medicine, it may have therapeutic applications due to its interaction with specific molecular targets . In industry, it is used in water treatment technologies and the development of dual sensing probes .
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the active site components of enzymes such as Lysyl Oxidase-like 2, which is critical for understanding the enzyme’s mechanism and potential therapeutic applications . The compound’s unique reactivity and selectivity allow it to exert its effects through various molecular pathways .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride stands out due to its high fluorine content and unique reactivity . Similar compounds include 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride, which has one less fluorine atom, and 2-hydrazinopyridine , which lacks the pentafluoroethyl group. These differences in structure contribute to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C7H7ClF5N3 |
|---|---|
Poids moléculaire |
263.59 g/mol |
Nom IUPAC |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F5N3.ClH/c8-6(9,7(10,11)12)4-2-1-3-5(14-4)15-13;/h1-3H,13H2,(H,14,15);1H |
Clé InChI |
ZKPSJKYXPRFMRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)NN)C(C(F)(F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)
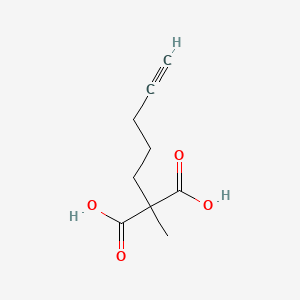
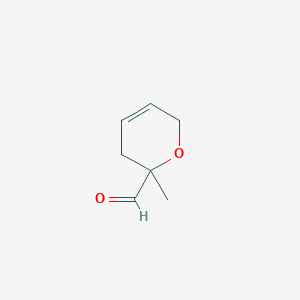
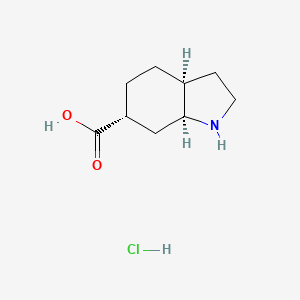
![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
